molecular formula C23H29NO4 B13890293 methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate

methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate

Cat. No.: B13890293
M. Wt: 383.5 g/mol
InChI Key: KGESJSJJGMUDSQ-UQOKJEIBSA-N
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Description

Methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[115111,502,1003,8016,19]icosa-13(19),16-diene-17-carboxylate is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core hexacyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include oxidizing agents, reducing agents, and catalysts that facilitate the formation of the desired molecular architecture.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, altering its chemical properties.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce derivatives with altered ring structures.

Scientific Research Applications

Methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexacyclic molecules with comparable functional groups and structural features. Examples include:

  • Methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
  • Methyl (1R,2S,3R,5R,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate

Uniqueness

What sets methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate apart is its specific arrangement of functional groups and the resulting chemical properties. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate

InChI

InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18?,22-,23+,24?/m1/s1

InChI Key

KGESJSJJGMUDSQ-UQOKJEIBSA-N

Isomeric SMILES

C[C@@H]1C[N+]2(C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3(C2C[C@H]1C6=O)C)C(=O)OC)CC4)[O-]

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4)[O-]

Origin of Product

United States

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